molecular formula C10H15NO4S B3008022 N-(2-(furan-2-yl)-2-methoxyethyl)cyclopropanesulfonamide CAS No. 1798516-48-9

N-(2-(furan-2-yl)-2-methoxyethyl)cyclopropanesulfonamide

Cat. No.: B3008022
CAS No.: 1798516-48-9
M. Wt: 245.29
InChI Key: UUGZGGVFCIAJGQ-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-methoxyethyl)cyclopropanesulfonamide, commonly known as FMISO, is a radiopharmaceutical agent used in positron emission tomography (PET) imaging. It is a small molecule that can pass through the blood-brain barrier and bind to hypoxic cells, which are cells that have low oxygen levels. This property makes FMISO a useful tool for detecting and monitoring hypoxia in various diseases, including cancer.

Scientific Research Applications

Diels-Alder Cycloaddition Reaction

The Diels-Alder cycloaddition reaction is a key application in chemical synthesis. A study demonstrated the cycloaddition between various substituted furans and E-1,2-bis(phenylsulfonyl)ethylene, yielding high yields and showcasing stereoselectivity, particularly in the case of 2-substituted furans (Arjona et al., 1998).

Lewis Acid-Catalyzed Annulations

Donor-acceptor cyclopropanes, like N-(2-(furan-2-yl)-2-methoxyethyl)cyclopropanesulfonamide, can undergo Lewis acid-catalyzed (3 + 2)-annulations. This results in the formation of cyclopentene sulfonamides, which can be deprotected and hydrolyzed to produce 2,3-substituted cyclopentanones with high diastereoselectivity (Mackay et al., 2014).

Rhodium-Catalyzed Oxidative Cyclization

Rhodium(III)-catalyzed oxidative cyclization of N-tosylacrylamides and diazo compounds offers a method for constructing fully substituted α-pyrones and furans, employing the acylsulfonamide group as a versatile in situ removable directing group (Wu et al., 2016).

Synthesis and Derivatization

The synthesis and derivatization of 4-arylsulfonylthiophene- and furan-2-sulfonamides involve processes like chlorosulfonation and bromination, essential for creating amine derivatives and demonstrating the instability of furansulfonyl chlorides (Hartman & Halczenko, 1990).

Copper/Silver-Mediated Cascade Reactions

Copper/silver-mediated reactions are crucial for constructing 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates, showcasing a novel synthetic protocol for product synthesis via a protodecarboxylation/C-S bond formation/C-O bond formation cascade (Li & Liu, 2014).

Highly Substituted 2-Amido-Furans

The synthesis of highly substituted 2-amido-furans through Rh(II)-catalyzed cyclopropenations of ynamides provides a facile entry to these compounds, illustrating their potential in N-tethered intramolecular [4 + 2] cycloadditions leading to dihydroindoles and tetrahydroquinolines (Li & Hsung, 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S/c1-14-10(9-3-2-6-15-9)7-11-16(12,13)8-4-5-8/h2-3,6,8,10-11H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGZGGVFCIAJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1CC1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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